4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
The compound “4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The molecule also has several substituents, including a 4-methoxyphenyl group, a phenyl group, a carboxamide group, and a chloro group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-b]pyridine core, with various substituents attached at different positions. The 4-methoxyphenyl and phenyl groups would contribute to the aromaticity of the molecule, while the carboxamide group would introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its various functional groups. For example, the carboxamide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a carboxamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .Scientific Research Applications
Chemical Synthesis and Characterization
The compound 4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is part of a broader class of chemicals studied for their unique chemical structures and potential applications in various fields. Research has focused on synthesizing and characterizing similar compounds to understand their properties and potential applications. For example, a study prepared a series of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing insights into their tautomeric structures in solution and the solid state, which could have implications for the synthesis and application of related compounds (Quiroga et al., 1999).
Cytotoxicity and Anticancer Research
Compounds with similar structures have been investigated for their cytotoxicity and potential as anticancer agents. For instance, some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential of such compounds in anticancer research (Hassan et al., 2014).
Corrosion Inhibition
Research has also explored the use of pyrazole derivatives, similar to the compound , as corrosion inhibitors for metals. One study investigated the corrosion inhibition effect of certain pyrazole derivatives on mild steel in hydrochloric acid solution, finding significant inhibition efficiency, which suggests potential industrial applications in protecting metals from corrosion (Yadav et al., 2015).
Medicinal Chemistry
The structural features of compounds like this compound make them subjects of interest in medicinal chemistry, particularly in the design of new therapeutic agents. For example, a study synthesized a novel series of pyrazolopyrimidines, evaluating their cytotoxic and 5-lipoxygenase inhibition activities, which contributes to understanding the therapeutic potential of such compounds (Rahmouni et al., 2016).
Future Directions
Properties
IUPAC Name |
4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-18-19(22)17(21(27)24-14-8-10-16(28-2)11-9-14)12-23-20(18)26(25-13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXVHNCPAWDRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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